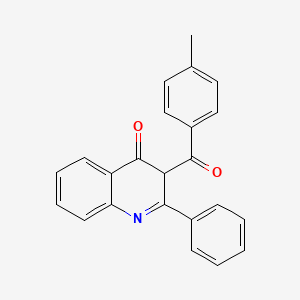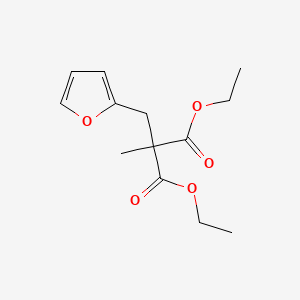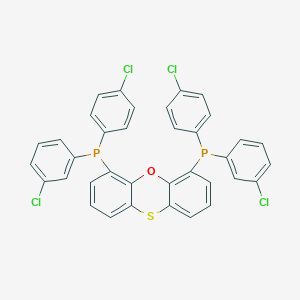![molecular formula C10H13NO4 B15210111 Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate CAS No. 865086-36-8](/img/structure/B15210111.png)
Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is a chemical compound that features a furan ring, a carbamate group, and a ketone functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate typically involves the reaction of a furan derivative with a carbamate precursor under controlled conditions. One common method involves the use of ®-1-(furan-2-yl)ethanol as a starting material, which is then converted to the desired carbamate through a series of steps including oxidation and carbamation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamates .
Applications De Recherche Scientifique
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A furan derivative used as a precursor for many furan-based chemicals.
Furfuryl alcohol: Another furan derivative with applications in resins and polymers.
2-Methylfuran: Used in the production of pharmaceuticals and as a solvent.
Uniqueness
®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies .
Propriétés
Numéro CAS |
865086-36-8 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
methyl N-[(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C10H13NO4/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
Clé InChI |
APBPKEYJGWNWEE-MRVPVSSYSA-N |
SMILES isomérique |
CC(=O)C[C@H](C1=CC=CO1)NC(=O)OC |
SMILES canonique |
CC(=O)CC(C1=CC=CO1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


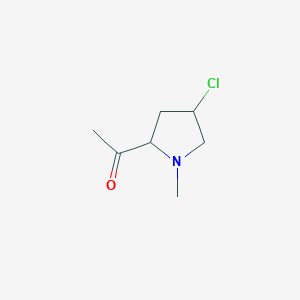
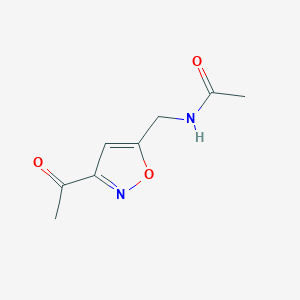

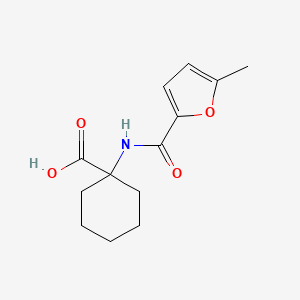
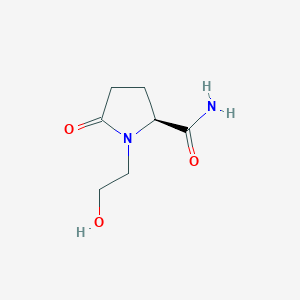
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
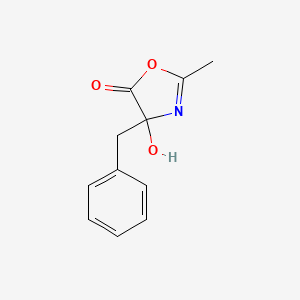
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
